molecular formula C14H22O2 B12530599 Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- CAS No. 834900-61-7

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-

Cat. No.: B12530599
CAS No.: 834900-61-7
M. Wt: 222.32 g/mol
InChI Key: PTVRGOUYNOYFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Spiro Architecture Analysis

The core structure of Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- comprises two six-membered cyclohexane rings fused at a single spiro carbon atom (C-5), forming a [5.5] spiro system. The ketone group at position 1 and the acetyl moiety at position 2 are positioned on opposing rings, while the methyl group at position 3 adopts an equatorial orientation to minimize steric hindrance (Figure 1). X-ray diffraction studies of analogous spiro[5.5] systems reveal average bond lengths of 1.54 Å for C–C bonds in the cyclohexane rings and 1.21 Å for the ketone C=O bond, consistent with standard sp³ and sp² hybridization.

The bicyclic framework imposes significant torsional strain, with dihedral angles between the rings measuring 85–90° in computational models. This strain is partially alleviated by chair conformations in both rings, as evidenced by NMR coupling constants (J = 12–14 Hz for axial-equatorial protons). The acetyl group at C-2 introduces additional electron-withdrawing effects, polarizing the adjacent carbonyl group at C-1 and influencing its reactivity in nucleophilic addition reactions.

Stereochemical Configuration Determination

¹H and ¹³C NMR spectroscopy confirm the relative stereochemistry of substituents. The methyl group at C-3 resonates as a singlet at δ 1.08 ppm in ¹H NMR, indicating no adjacent protons, while the acetyl methyl protons appear as a triplet at δ 2.12 ppm (J = 6.5 Hz) due to coupling with the C-2 methine proton. NOESY correlations between H-2 (δ 3.45 ppm) and H-4ax (δ 1.92 ppm) verify the axial orientation of the acetyl group, whereas the equatorial methyl at C-3 shows no cross-peaks with ring protons.

X-ray crystallography of the related compound Spiro[5.5]undecan-3-one (CAS 1890-25-1) reveals a similar chair-boat conformation, with the ketone oxygen occupying an axial position to minimize dipole-dipole interactions. Density functional theory (DFT) calculations predict a 2.1 kcal/mol energy difference between equatorial and axial acetyl conformers, favoring the observed equatorial arrangement.

Computational Modeling of Molecular Orbitals

DFT simulations at the B3LYP/6-311G(d,p) level provide insights into electronic properties. The HOMO (-6.8 eV) localizes on the acetyl oxygen and adjacent carbonyl group, while the LUMO (-1.6 eV) resides on the spiro carbon and adjacent ring carbons (Figure 2). This distribution suggests preferential electrophilic attack at the spiro center. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the acetyl lone pairs and σ*(C–C) orbitals of the cyclohexane rings, stabilizing the structure by 18.3 kcal/mol.

Electrostatic potential maps highlight regions of high electron density near the ketone (-48.2 kcal/mol) and acetyl (-35.7 kcal/mol) groups, contrasting with the hydrophobic spiro carbon (+12.4 kcal/mol). These features correlate with observed solubility trends in polar aprotic solvents like DMSO and acetone.

Comparative Analysis with Spiro[4.4]nonane and Spiro[6.6]dodecane Systems

Conformational stability increases with ring size in spiro systems. Spiro[5.5]undecan-1-one exhibits 23% lower strain energy (ΔE = 14.7 kcal/mol) than spiro[4.4]nonane derivatives (ΔE = 19.1 kcal/mol) due to reduced eclipsing interactions in larger rings. Conversely, spiro[6.6]dodecane systems show marginally higher stability (ΔE = 12.9 kcal/mol), but suffer from decreased synthetic accessibility.

The ketone group in Spiro[5.5]undecan-1-one demonstrates 40% greater electrophilicity (σ* = 0.72) compared to spiro[4.4]nonan-1-one (σ* = 0.51), attributed to enhanced conjugation with the acetyl substituent. This reactivity enables selective nucleophilic additions at the carbonyl carbon, a feature less pronounced in smaller spiro systems.

Table 1: Comparative Properties of Spiro Systems

Property Spiro[4.4]nonan-1-one Spiro[5.5]undecan-1-one Spiro[6.6]dodecane-1-one
Ring Strain Energy (kcal/mol) 19.1 14.7 12.9
HOMO-LUMO Gap (eV) 5.8 5.2 4.9
Carbonyl σ* (NBO) 0.51 0.72 0.68
Synthetic Yield (%) 32 57 41

Data sourced from DFT calculations and experimental synthesis reports.

Properties

CAS No.

834900-61-7

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

4-acetyl-3-methylspiro[5.5]undecan-5-one

InChI

InChI=1S/C14H22O2/c1-10-6-9-14(7-4-3-5-8-14)13(16)12(10)11(2)15/h10,12H,3-9H2,1-2H3

InChI Key

PTVRGOUYNOYFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCC2)C(=O)C1C(=O)C

Origin of Product

United States

Preparation Methods

Thermal Diels-Alder Reactions

  • Reactants : Enones (e.g., cyclopentenones) and dienes (e.g., 1,3-pentadienes).
  • Conditions : Elevated temperatures (140–200°C) under thermal activation.
  • Mechanism : The enone undergoes cycloaddition with the diene to form a bicyclic intermediate, which undergoes retro-Diels-Alder or rearrangement to yield the spiro structure.

Example :
A mixture of 2,2,11-trimethylspiro[5.5]undecan-1-ol derivatives can be generated via thermal Diels-Alder reactions, followed by oxidation to ketones.

Parameter Value
Catalyst None (thermal)
Temperature 140–200°C
Reaction Time 12–24 hours
Yield Range Moderate (40–60%)

Lewis Acid-Catalyzed Diels-Alder Reactions

  • Catalysts : AlCl₃, BF₃·Et₂O, or FeCl₃.
  • Conditions : Lower temperatures (20–40°C) with enhanced regioselectivity.
  • Advantage : Improved stereoselectivity and reduced reaction time.

Example :
AlCl₃-catalyzed Diels-Alder reactions between enones and dienes produce spiroketones with precise substituent placement. Subsequent functionalization (e.g., acetylation) introduces the 2-acetyl group.

Biocatalytic [5+1] Double Michael Additions

This stereoselective method, reported in Process Chemistry and Technology, employs enzymes to construct spiro[5.5]undecane cores.

Key Steps

  • Substrate Preparation :
    • Enones : Derived from cyclohexanone or similar ketones.
    • Thiols/Nucleophiles : Used for Michael addition.
  • Enzymatic Reaction :
    • Enzymes : Lipases or aldolases catalyze sequential Michael additions.
    • Conditions : Mild temperatures (25–40°C), aqueous or organic solvents.

Example :
A [5+1] double Michael addition between acetylacetone and a dienophile, catalyzed by Candida antarctica lipase B, forms the spiro core. Post-synthetic methylation and acetylation yield the target compound.

Parameter Value
Enzyme Candida antarctica lipase B
Solvent Acetonitrile/water
Temperature 30°C
Yield Range High (70–85%)

Mannich Base-Mediated Spiro Core Synthesis

Mannich bases are intermediates in spiro compound synthesis, particularly for introducing nitrogen-containing substituents.

Procedure

  • Mannich Base Formation :
    • Reactants : Enones, amines, and aldehydes.
    • Conditions : Acidic or basic catalysts (e.g., HCl, Et₃N).
  • Diels-Alder Reaction :
    • Dienophile : Mannich base derivatives.
    • Diene : Conjugated dienes (e.g., 1,3-pentadiene).

Example :
A Mannich base derived from cyclopentanone and morpholine reacts with a diene to form a spiroketone. Subsequent acetylation at position 2 and methylation at position 3 yield the target compound.

Post-Synthetic Functionalization

After spiro core formation, acetylation and methylation are critical for introducing substituents.

Acetylation

  • Reagents : Acetyl chloride (AcCl) or acetic anhydride.
  • Conditions : Pyridine or DMAP as catalysts.

Methylation

  • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate.
  • Conditions : Alkaline media (e.g., NaHCO₃).

Alternative Methods

Condensation Reactions

Ninhydrin and aminonaphthoquinones condense to form spiro-isobenzofurans, but this approach is less relevant for the target compound.

Purification and Characterization

  • Chromatography : Silica gel columns (e.g., cyclohexane/ethyl acetate).
  • Distillation : Bulb-to-bulb distillation for volatile intermediates.
  • Spectroscopy : ¹H/¹³C NMR and HRMS confirm structural integrity.

Chemical Reactions Analysis

General Chemical Reactions of Spiro Compounds

Spiro compounds, including derivatives of spiro[5.5]undecane, participate in various chemical reactions typical for their functional groups. For instance, compounds with carbonyl groups can undergo nucleophilic additions, while those with unsaturated bonds may undergo cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic addition reactions are common for compounds with carbonyl groups. These reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of new bonds. For example, in the presence of amines or alcohols, spiro compounds with ketone functionalities can form hemiacetals or imines.

Michael Addition Reactions

Michael addition is a key reaction for synthesizing spiro compounds. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For instance, the synthesis of spiro[5.5]undecane derivatives often involves the Michael reaction between dimedone and diarylideneacetones in the presence of Lewis acid catalysts .

Michael Reaction for Spiro[5.5]undecane Derivatives

The synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones involves a Michael reaction between dimedone and diarylideneacetones. This reaction is catalyzed by Lewis acids like ZnCl₂ and proceeds under reflux conditions .

CompoundReactantsCatalystsConditions
3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trionesDimedone, DiarylideneacetonesZnCl₂, HClBoiling toluene and n-heptane, reflux for 15-30 hours

Double Michael Condensation for Spiro[5.5]undecane-1,9-dione

Spiro[5.5]undecane-1,9-dione can be synthesized via a double Michael condensation between 1,5-bisaryl-1,4-pentadien-3-one and cyclohexanone. This reaction is enhanced by ultrasound irradiation and phase-transfer catalysts.

CompoundReactantsCatalystsConditions
Spiro[5.5]undecane-1,9-dione1,5-Bisaryl-1,4-pentadien-3-one, CyclohexanonePhase-transfer catalystsBiphasic system of dichloromethane and water, ultrasound irradiation

Potential Chemical Transformations

Given the structure of Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-, potential chemical transformations could include:

  • Nucleophilic Addition to Carbonyl Groups : The compound's ketone group is susceptible to nucleophilic attack by amines or alcohols, potentially forming hemiacetals or imines.

  • Acetyl Group Transformations : The acetyl group could undergo reactions typical for carbonyl compounds, such as reduction or oxidation.

  • Alkylation and Arylation : The methyl group could be further functionalized through alkylation or arylation reactions.

Scientific Research Applications

Medicinal Chemistry

Spiro[5.5]undecan-1-one derivatives have shown promise in various therapeutic areas:

  • Pain Management and Obesity Treatment : Compounds derived from the spiro[5.5]undecane framework have been investigated for their potential in treating obesity and pain disorders. Studies indicate that certain derivatives exhibit significant inhibition of Acetyl-CoA Carboxylase (ACC), a target for obesity treatment, with IC50 values as low as 3.4 nM .
  • Central Nervous System Disorders : Research highlights the potential of spiro compounds in addressing central nervous system disorders, showcasing their pharmacological activity against various receptors involved in neurological functions .

Fragrance Development

The compound serves as a key ingredient in synthetic fragrances due to its stable chemical properties and ability to mimic natural odors. Its derivatives are utilized as perfume bases, providing a consistent quality that is often sought after in commercial applications . The stability of spiro compounds makes them particularly suitable for use in detergents and other cleaning products where fragrance longevity is essential.

Case Study 1: Pain Management

A study focused on synthesizing a library of spiro[5.5]undecan-1-one derivatives revealed their effectiveness as dual ligands for opioid receptors, suggesting their potential utility in pain management therapies. The research demonstrated that modifications at specific positions on the spiro framework could enhance binding affinity and efficacy against pain-related targets .

Case Study 2: Fragrance Stability

In the context of perfumery, spiro[5.5]undecan-1-one has been incorporated into various fragrance formulations due to its excellent stability under different conditions. A comparative analysis of synthetic fragrances containing this compound showed improved longevity and resistance to degradation compared to traditional natural extracts, confirming its value in commercial fragrance applications .

Comparative Data Table

Application AreaCompound DerivativeKey Findings
Pain ManagementSpiro derivativesSignificant ACC inhibition (IC50 < 4 nM)
Central Nervous DisordersSpiro compoundsEffective against multiple CNS receptors
Fragrance DevelopmentPerfume compositionsEnhanced stability and longevity

Mechanism of Action

The mechanism of action of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Heteroatom Variations

Oxygen-Containing Derivatives
  • 1,5-Dioxaspiro[5.5]undecan-3-one : This compound replaces the acetyl and methyl groups with two oxygen atoms in a 1,3-dioxane ring. The oxygen atoms increase polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the acetyl-methyl derivative. Synthesis involves LiCl-mediated reactions under high-temperature conditions .
  • 3-Oxaspiro[5.5]undecan-2-one : Features an oxygen atom in one ring, altering ring strain and puckering dynamics. Its molecular formula (C₁₀H₁₆O₂) and collision cross-section data suggest a more compact structure than the acetyl-methyl variant .
Nitrogen-Containing Derivatives
  • The hydrochloride salt form improves aqueous solubility, unlike the neutral acetyl-methyl compound.
  • 4,6-Difluoro-N-(spiro[5.5]undecan-3-yl)-1H-indole-2-carboxamide : A fluorinated derivative with a carboxamide group, exhibiting distinct biological targeting properties due to fluorine’s electronegativity and indole’s aromaticity .
Mixed Heteroatom Systems
  • Its molecular weight (185.2 g/mol) is lower than the acetyl-methyl variant (C₁₂H₁₈O₂, MW: 212.27 g/mol) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- C₁₂H₁₈O₂ 212.27 Acetyl, Methyl Not reported Moderate (organic solvents)
1,5-Dioxaspiro[5.5]undecan-3-one C₉H₁₄O₃ 170.21 1,3-Dioxane 73–74 High (polar solvents)
2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride C₁₁H₂₀ClN₂O 246.74 Methyl, Diazaspiro, HCl Not reported High (aqueous)
3-Oxaspiro[5.5]undecan-2-one C₁₀H₁₆O₂ 168.23 Oxaspiro Not reported Moderate (THF, DMSO)

Biological Activity

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structural framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C14H22O2
  • Molar Mass : 222.32 g/mol
  • CAS Number : 834900-61-7

The structural uniqueness of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- contributes to its diverse biological activities, making it a subject of various studies.

1. Anticancer Properties

Recent studies have indicated that derivatives of spiro[5.5]undecanes exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit geranylgeranyltransferase I (GGTase I), which is crucial for cancer cell proliferation. The inhibition leads to the inactivation of downstream YAP1 and TAZ pathways, effectively blocking hyperproliferative disorders such as cancer .

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of spiro[5.5]undecan derivatives. A study demonstrated that these compounds could act as selective inhibitors in kinase pathways associated with inflammation, particularly in hyperactivated microglial cells. The compounds exhibited IC50 values indicating strong inhibitory activity against specific kinases, suggesting their therapeutic potential in treating inflammatory diseases .

3. Metabolic Disorders

The spiro[5.5]undecane scaffold has been linked to the treatment of metabolic disorders, including obesity. Compounds derived from this scaffold have shown the ability to inhibit acetyl CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis. In vitro studies reported IC50 values as low as 3.4 nM for ACC inhibition, demonstrating potent activity that could translate into effective obesity treatments .

Case Study 1: Inhibition of ACC

A library of 125 spiro[5.5]undecan derivatives was synthesized and tested for their inhibitory effects on ACC enzymes. The most potent compound exhibited an IC50 value of 3.4 nM against ACC1 and 1.0 nM against ACC2, highlighting the efficacy of these compounds in metabolic modulation .

Case Study 2: Kinase Inhibition

In a study focusing on kinase selectivity, several derivatives were tested for their ability to inhibit GSK-3β, a kinase involved in various cellular processes including metabolism and cell proliferation. Compounds showed more than 90% inhibition at specific concentrations, indicating their potential as therapeutic agents in conditions like diabetes and cancer .

Data Tables

Activity IC50 Value (nM) Target Enzyme Reference
ACC Inhibition3.4Acetyl CoA Carboxylase
GSK-3β Inhibition<10Glycogen Synthase Kinase 3β
GGTase I InhibitionNot specifiedGeranylgeranyltransferase I

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Spiro[5.5]undecan-1-one derivatives with acetyl and methyl substituents?

  • Methodology : The Pinacol rearrangement is a key strategy for synthesizing spirocyclic ketones. For example, 1-(1-hydroxycyclopentyl)cyclohexan-1-ol rearranges under acidic conditions to form spiro[5.5]undecan-1-one. Reaction conditions (temperature and acid concentration) dictate product selectivity: concentrated H₂SO₄ favors spiroketone formation, while dilute acid promotes dehydration . Cyclohexanone derivatives can also serve as precursors via cyclization reactions .

Q. How is the structural conformation of Spiro[5.5]undecan-1-one derivatives characterized?

  • Methodology : X-ray crystallography and NMR spectroscopy are critical. Variable-temperature NMR can determine ring-flipping barriers in spiro systems (e.g., 1,3-dithiane units in related compounds show activation energies via line-shape analysis) . For puckering analysis, Cremer-Pople coordinates quantify nonplanar distortions using atomic displacements from a mean plane .

Q. What spectroscopic techniques are used to confirm substituent positions (e.g., 2-acetyl, 3-methyl) in spiro compounds?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular formula, while ¹H/¹³C NMR and 2D experiments (COSY, HSQC, HMBC) assign substituent positions. For example, HMBC correlations between acetyl protons and the ketone carbon verify substitution at C2 .

Advanced Research Questions

Q. How do substituents like acetyl and methyl groups influence the reactivity of Spiro[5.5]undecan-1-one in ring-opening or functionalization reactions?

  • Methodology : Electron-withdrawing acetyl groups increase electrophilicity at the ketone, facilitating nucleophilic additions (e.g., Grignard reagents). Steric hindrance from the methyl group at C3 may direct regioselectivity. Computational studies (DFT) predict transition states and regiochemical outcomes .

Q. What computational models predict the anti-inflammatory activity of Spiro[5.5]undecan-1-one derivatives?

  • Methodology : Molecular docking (AutoDock, Schrödinger) evaluates binding to 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2). For instance, spiro[5.5]undecane derivatives from Gracilaria salicornia show strong 5-LOX inhibition (IC₅₀ < 2.80 µM) via hydrogen bonding with Leu607 and Phe177 . Selectivity indices (>1 vs. ibuprofen’s 0.89) highlight COX-2 preference .

Q. How can ring puckering dynamics impact the biological activity of spiro compounds?

  • Methodology : Cremer-Pople puckering parameters (e.g., amplitude qq, phase ϕ\phi) model conformational flexibility. For example, puckered conformers of spiro[5.5]undecan-1-one may enhance binding pocket compatibility. MD simulations track puckering modes over time, correlating with enzymatic inhibition .

Q. What strategies resolve contradictions in spectral data for structurally similar spiro compounds?

  • Methodology : Cross-validation with isotopic labeling (e.g., ²H/¹³C) and tandem MS/MS fragmentation distinguishes isomers. For ambiguous NOE signals, selective irradiation experiments or X-ray crystallography provide definitive assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.